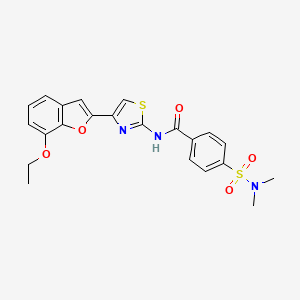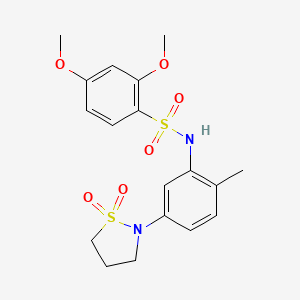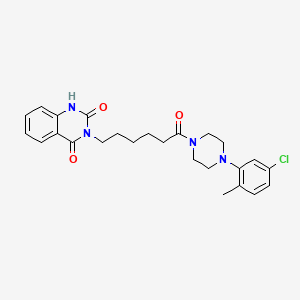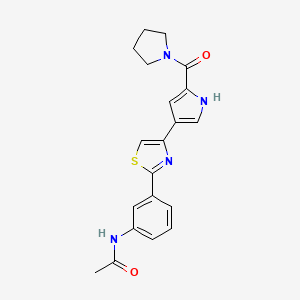![molecular formula C18H19NO5S B2897054 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396846-24-4](/img/structure/B2897054.png)
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are most commonly known for their use in antimicrobial drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an indene ring and a benzo[d][1,4]dioxine ring, both of which are fused to a sulfonamide group. The presence of these rings may confer certain chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents on the rings. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .科学的研究の応用
Novel Microbial Degradation Pathways
Research has identified unique microbial strategies for the degradation of sulfonamide antibiotics, potentially relevant to the compound . Microbacterium sp. strain BR1 degrades sulfamethoxazole and other sulfonamides through an unusual pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This process, involving the release of sulfite and other metabolites, represents a novel approach to mitigating environmental persistence of sulfonamides, suggesting broader implications for the environmental bioremediation of related compounds (Ricken et al., 2013).
Enzyme Inhibitory Potential
A study focusing on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties revealed that these compounds exhibit substantial inhibitory activity against α-glucosidase and acetylcholinesterase. This suggests a potential therapeutic application for diseases where enzyme inhibition is beneficial, such as diabetes and Alzheimer's disease. The synthesized compounds were further analyzed for their structural properties and tested in vitro, with in silico molecular docking studies supporting the experimental data (Abbasi et al., 2019).
Antibacterial and Antifungal Properties
Novel Schiff bases of sulfamethoxazole and sulfathiazole have been synthesized and characterized, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This research highlights the potential of such compounds in addressing drug-resistant pathogens and suggests avenues for developing new antimicrobial agents. The structures of these compounds were elucidated through elemental analysis and spectroscopic data, with their biological activities confirmed through various microbial assays (Mondal et al., 2015).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Research into benzo[b]thiophene-2-sulfonamide derivatives has identified compounds with potent ocular hypotensive effects, potentially useful in treating glaucoma. This demonstrates the relevance of sulfonamide derivatives in developing topically active inhibitors of ocular carbonic anhydrase, a therapeutic target in glaucoma management. The findings suggest that certain derivatives could progress to clinical evaluation for their efficacy in reducing intraocular pressure (Graham et al., 1989).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific pathways affected and could include changes in cellular function, gene expression, and metabolic activity.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level. These could include changes in cellular signaling, gene expression, metabolic activity, and cell survival or death.
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-18(8-7-13-3-1-2-4-15(13)18)12-19-25(21,22)14-5-6-16-17(11-14)24-10-9-23-16/h1-6,11,19-20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFZCNVWFEUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2896979.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)

![5-(2-Furyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896984.png)


![(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2896989.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)
![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)


